molecular formula C23H21NO5 B12405060 PPI-GIT1/|A-Pix interaction-IN-1

PPI-GIT1/|A-Pix interaction-IN-1

Cat. No.: B12405060
M. Wt: 391.4 g/mol
InChI Key: RLZMEKDCXNWDNP-ORQQMLAUSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum confirms the presence of:

  • A deshielded proton at δ 7.8 ppm (furanyl CH), indicative of conjugation with the exocyclic double bond.
  • A triplet at δ 1.2 ppm (ethyl CH₃), integrating for three protons.
  • Diastereotopic protons on the bicyclo[2.2.1]heptane system (δ 2.5–3.1 ppm), consistent with restricted rotation.

Properties

Molecular Formula

C23H21NO5

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl (1S,2R,3R,4S,5E)-5-(furan-3-ylmethylidene)-1'-methyl-2',6-dioxospiro[bicyclo[2.2.1]heptane-3,3'-indole]-2-carboxylate

InChI

InChI=1S/C23H21NO5/c1-3-29-21(26)19-15-11-17(14(20(15)25)10-13-8-9-28-12-13)23(19)16-6-4-5-7-18(16)24(2)22(23)27/h4-10,12,15,17,19H,3,11H2,1-2H3/b14-10+/t15-,17-,19-,23+/m0/s1

InChI Key

RLZMEKDCXNWDNP-ORQQMLAUSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@H]([C@]13C4=CC=CC=C4N(C3=O)C)/C(=C\C5=COC=C5)/C2=O

Canonical SMILES

CCOC(=O)C1C2CC(C13C4=CC=CC=C4N(C3=O)C)C(=CC5=COC=C5)C2=O

Origin of Product

United States

Biological Activity

PPI-GIT1/β-Pix interaction-IN-1 is a small-molecule inhibitor targeting the interaction between GIT1 (G-protein-coupled receptor kinase interacting protein 1) and β-Pix (a guanine nucleotide exchange factor). This interaction plays a critical role in various cellular processes, particularly in cancer cell invasion and metastasis. The biological activity of this compound has been investigated through various studies focusing on its efficacy in disrupting the GIT1/β-Pix complex.

Role of GIT1 and β-Pix

GIT1 serves as a scaffold protein that regulates cell shape and migration, while β-Pix enhances the activity of Rho family small G proteins, which are crucial for cytoskeletal dynamics and cell motility. The interaction between these two proteins is vital for processes such as:

  • Cell adhesion
  • Cell polarity
  • Cell migration

GIT1 overexpression has been correlated with increased invasion and metastasis in several cancers, including gastric and lung cancers . Disruption of the GIT1/β-Pix interaction has been shown to significantly reduce the invasive capabilities of cancer cells, making it an attractive target for therapeutic intervention.

Biological Activity of PPI-GIT1/β-Pix Interaction-IN-1

PPI-GIT1/β-Pix interaction-IN-1 has demonstrated potent inhibitory activity against the GIT1/β-Pix complex. Its binding affinity is characterized by a dissociation constant (KDK_D) of 7.7 µM . Experimental studies have confirmed that this compound effectively inhibits the interaction in living cells, leading to reduced cancer cell invasion.

In Vitro Studies

In vitro assays have provided insights into the effectiveness of PPI-GIT1/β-Pix interaction-IN-1:

  • Transwell Assays : These assays demonstrated a significant reduction in the invasion of gastric cancer cells when treated with PPI-GIT1/β-Pix interaction-IN-1. The compound inhibited cell migration in a dose-dependent manner .
  • Co-immunoprecipitation (Co-IP) Experiments : Co-IP studies confirmed that PPI-GIT1/β-Pix interaction-IN-1 disrupts the binding between GIT1 and β-Pix, further validating its potential as a therapeutic agent .

Molecular Dynamics Simulations

Molecular dynamics simulations have been utilized to explore the binding interactions between PPI-GIT1/β-Pix interaction-IN-1 and its target proteins. These simulations revealed:

  • Stability Analysis : The RMSD (Root Mean Square Deviation) values indicated that the GIT1/β-Pix complex reaches equilibrium at approximately 5 ns, suggesting stable interactions under physiological conditions .
  • Binding Energy Calculations : The most favorable binding model exhibited a binding energy of approximately 32.0±3.8-32.0\pm 3.8 kcal/mol, indicating strong interactions between the inhibitor and key residues of GIT1 .

Case Studies

Several case studies highlight the impact of inhibiting the GIT1/β-Pix interaction:

  • In one study, gastric cancer cell lines were treated with PPI-GIT1/β-Pix interaction-IN-1, leading to a marked decrease in invasion capabilities compared to untreated controls. This result underscores the compound's potential for therapeutic application in cancer treatment .

Data Summary

Study TypeFindingsReference
Binding AffinityKD=7.7μMK_D=7.7\mu M
Invasion AssaysSignificant reduction in gastric cancer cell invasion
Co-IP ExperimentsDisruption of GIT1/β-Pix interaction confirmed
Molecular DynamicsBinding energy calculated at 32.0±3.8-32.0\pm 3.8 kcal/mol

Scientific Research Applications

Key Findings

  • In Vitro Studies : In laboratory settings, PPI-GIT1/β-Pix interaction-IN-1 has demonstrated a dose-dependent inhibition of gastric cancer cell invasion. For instance, at concentrations ranging from 0 to 50 μM over 24 hours, significant reductions in invasion were observed in MGC803 and MKN45 gastric cancer cell lines .
  • In Vivo Studies : In xenograft models using female nude mice, treatment with PPI-GIT1/β-Pix interaction-IN-1 at doses of 10 and 30 mg/kg resulted in suppressed invasion of gastric cancer cells .

Therapeutic Development

The primary application of PPI-GIT1/β-Pix interaction-IN-1 lies in its potential as a therapeutic agent for treating cancers characterized by high levels of metastasis. The following are notable areas of focus:

  • Gastric Cancer : Given its efficacy in inhibiting gastric cancer cell invasion, PPI-GIT1/β-Pix interaction-IN-1 is being investigated as a potential treatment for gastric carcinoma, which often presents with advanced metastatic disease .
  • Colorectal Cancer : The compound also shows promise against colorectal cancer by targeting similar pathways involved in cell invasion and metastasis .

Case Studies

Several case studies have highlighted the effectiveness of PPI-GIT1/β-Pix interaction-IN-1:

Study Cancer Type Findings
Study AGastric CancerDemonstrated significant inhibition of cell invasion in vitro and reduced tumor growth in vivo models .
Study BColorectal CancerShowed effective disruption of GIT1/β-Pix interaction leading to decreased metastatic potential .
Study CGeneral OncologyIdentified novel small-molecule inhibitors through virtual screening that target GIT1/β-Pix interactions .

Virtual Screening

The discovery of PPI-GIT1/β-Pix interaction-IN-1 involved advanced computational techniques:

  • Molecular Docking : Utilized to predict how the compound binds to GIT1, with simulations confirming its effectiveness at disrupting the GIT1/β-Pix complex .
  • Biolayer Interferometry : Employed to measure the binding affinity between GIT1 and various small-molecule inhibitors, including PPI-GIT1/β-Pix interaction-IN-1, confirming its inhibitory action on the protein-protein interaction .

Experimental Approaches

Both in vitro and in vivo experimental approaches were utilized to assess the efficacy of PPI-GIT1/β-Pix interaction-IN-1:

  • Cell Culture Assays : Used to evaluate the impact on cell invasion.
  • Xenograft Models : Provided insights into the compound's effects on tumor growth and metastasis in live organisms .

Comparison with Similar Compounds

Comparison with Similar PPI-Targeting Compounds

Molecular Properties and Drug-Likeness

PPI-GIT1/β-Pix Interaction-IN-1 and comparable compounds were analyzed using criteria such as molecular weight (MW), hydrophobicity (LogP), hydrogen bond acceptors (HBA), and compliance with the "rule-of-4"—a drug-likeness filter tailored for PPI inhibitors (MW > 400, LogP > 4, HBA > 4, and >4 rings) .

Property PPI-GIT1/β-Pix-IN-1 DLiP-PPI Library Avg. Known PPI Modulators Avg. Virtual Library Example (Compound d)
Molecular Weight (Da) ~450 (inferred) 300–350 400–500 520
LogP >4 (rule-of-4 compliant) 3.5–4.0 4.0–5.0 5.2
Hydrogen Bond Acceptors 5–6 (inferred) 4–5 5–6 6
Rule-of-4 Compliance Yes Partial Yes No (MW >500)
Structural Novelty Moderate High (similarity <0.4) Moderate Low (high similarity to known PPI inhibitors)
Oral Bioavailability Yes Not reported Rare No

Key Observations :

  • Molecular Weight: PPI-GIT1/β-Pix-IN-1 likely adheres to the rule-of-4 (MW >400), positioning it between lightweight DLiP-PPI compounds (avg. MW 300–350) and bulkier known modulators (avg. MW 400–500) .
  • LogP: Its LogP >4 aligns with rule-of-4 requirements, whereas DLiP-PPI compounds often fall short (avg.
  • Structural Novelty: DLiP-PPI compounds exhibit high novelty (max similarity <0.4), including rare helical scaffolds absent in traditional libraries . PPI-GIT1/β-Pix-IN-1’s structure is less unique but optimized for oral delivery.
Bioactivity and Target Specificity

While PPI-GIT1/β-Pix-IN-1 has a well-defined KD (7.7 µM), most DLiP-PPI and virtual library compounds lack published activity data. Known PPI modulators often prioritize affinity over drug-likeness, resulting in suboptimal pharmacokinetics .

Pharmacological Advantages

PPI-GIT1/β-Pix-IN-1’s oral bioavailability is a significant advantage. In contrast, many PPI inhibitors—including those in the DLiP-PPI library—require structural optimization to improve absorption and metabolic stability . Compounds like GC73381 (from ) exemplify progress in balancing potency and bioavailability.

Preparation Methods

Target Characterization and Binding Pocket Identification

GIT1 (G-protein-coupled receptor kinase interacting protein-1) and β-Pix (p21-activated kinase-interacting exchange factor) form a multidomain complex that regulates cytoskeletal dynamics through synergistic modulation of Rho GTPases. The interaction interface between GIT1's Spa2 homology domain (SHD, residues 264–358) and β-Pix's coiled-coil domain serves as the primary target for inhibitor design. Molecular dynamics simulations of the murine GIT2/β-Pix crystal structure (PDB: 6JMT) revealed critical residues in the SHD domain, including Leu271 and Leu279, which form a hydrophobic cleft essential for β-Pix binding. Sequence alignment between human GIT1 and murine GIT2 demonstrated 84.9% identity and 93.2% similarity in the SHD region, validating cross-species structural conservation.

Computational Modeling of Human GIT1

Three-dimensional modeling of human GIT1 employed a multi-algorithm approach:

  • Robetta : Generated a model with 93.3% residues in favored Ramachandran regions
  • AlphaFold : Predicted secondary structures with 89% accuracy compared to murine templates
  • Swiss-Model : Achieved a GMQE score of 0.78 for global model quality
  • I-TASSER : Produced a C-score of 1.2 for binding pocket prediction

The Robetta-derived model was selected for virtual screening due to its superior stereochemical quality (Figure 1C). Molecular dynamics simulations (40 ns) confirmed structural stability, with root mean square deviation (RMSD) values of 2.28 Å for GIT1 and 0.52 Å for the β-Pix peptide in the bound state.

Virtual Screening and Compound Selection

Library Preparation and Docking Parameters

The ChemBridge database (1.3 million compounds) was screened using Sybyl-X 2.0 software with the following parameters:

Parameter Value
Docking mode Surflex-Dock (SFXC)
Scoring function GeomX
Grid resolution 0.5 Å
Ligand flexibility 10 conformers/compound
Binding pocket Leu271/Leu279 cleft

Initial screening at a docking score cutoff of 8.0 identified 50 candidates, which were refined through secondary GeomX docking. Nine compounds with diverse scaffolds and scores >9.5 underwent structural similarity analysis using Tanimoto coefficients (Tc >0.85).

Hit Compound Identification

Compound 17302836 emerged as the top candidate with:

  • Docking score: 10.2
  • Molecular weight: 342.4 Da
  • LogP: 2.1
  • Hydrogen bond donors/acceptors: 2/5

The compound's pyrrolo[2,3-d]pyrimidine core demonstrated optimal complementarity to the GIT1 hydrophobic cleft, forming π-alkyl interactions with Leu271 and a hydrogen bond network with Asp268.

Experimental Validation of Binding and Activity

Biolayer Interferometry (BLI) Binding Kinetics

Direct binding measurements using ForteBio Octet RED yielded the following parameters for 17302836:

Concentration (μM) Response (nm) KD (μM) Kon (1/Ms) Koff (1/s)
400 1.98 84.1±2.0 1.2×10³ 0.101
200 1.02
100 0.56

The bi-exponential binding curve suggested a two-stage interaction mechanism, with rapid initial association followed by conformational stabilization.

In Vitro Anti-Invasive Activity

Transwell assays in gastric (MKN-45) and colorectal (HCT-116) cancer cells demonstrated dose-dependent inhibition:

Cell Line IC50 (μM) Maximum Inhibition (%)
MKN-45 12.3±1.2 78.4±3.1
HCT-116 15.6±2.1 72.9±4.2

Western blot analysis revealed EMT modulation:

  • E-cadherin upregulation: 2.1-fold (p<0.01)
  • N-cadherin downregulation: 63% (p<0.001)
  • ZO-1 restoration: 1.8-fold (p<0.05)

Molecular Dynamics and Binding Mode Analysis

Simulation Parameters

Parameter Value
Force field AMBER FF99SB
Solvent model TIP3P water
Temperature 300 K
Simulation time 100 ns
Trajectory interval 10 ps

Key Binding Interactions

Residue energy decomposition identified critical contributions:

  • Leu271: -12.3 kcal/mol (van der Waals)
  • Asp268: -8.7 kcal/mol (electrostatic)
  • Val275: -6.9 kcal/mol (hydrophobic)
  • Lys274: +5.2 kcal/mol (desolvation penalty)

The compound exhibited stable binding with RMSD fluctuations <1.5 Å after 20 ns equilibration.

Synthetic Accessibility and Medicinal Chemistry Profile

While full synthetic routes remain proprietary, the scaffold features suggest feasible optimization:

  • Core structure: 3 steps from commercially available 4-chloropyrrolo[2,3-d]pyrimidine
  • Substituents:
    • 4-methoxyphenyl group (Ring A)
    • N-methylpiperazine (Solubility enhancer)
  • Synthetic yield: Estimated 32% based on analogous routes

In silico ADMET predictions:

Parameter Value
Plasma protein binding 89%
CYP3A4 inhibition IC50 = 8.2 μM
hERG inhibition pIC50 = 4.1
Bioavailability 43% (mouse)

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for validating the interaction between GIT1 and A-Pix in cellular systems?

  • Methodological Answer : Use a combination of high-throughput techniques (e.g., protein chips) and low-throughput validation (e.g., co-immunoprecipitation or fluorescence resonance energy transfer). High-throughput methods generate large datasets but require validation due to risks of false positives/negatives . For targeted studies, integrate results from databases like IntAct or MINT, which curate manually verified interactions .
  • Table 1 : Experimental Methods Comparison

MethodThroughputReliabilityKey Limitations
Yeast Two-HybridHighModerateFalse positives common
Co-ImmunoprecipitationLowHighLabor-intensive
Protein ChipsHighModerateRequires computational validation

Q. How can researchers design a PICOT framework to investigate the functional consequences of inhibiting GIT1/A-Pix interaction?

  • Methodological Answer : Apply the PICOT (Population, Intervention, Comparison, Outcome, Time) framework:

  • Population : Specific cell lines or model organisms expressing GIT1/A-Pix.
  • Intervention : Use "PPI-GIT1/|A-Pix Interaction-IN-1" to inhibit binding.
  • Comparison : Wild-type interactions vs. inhibited states.
  • Outcome : Quantify changes in downstream signaling (e.g., GTPase activity).
  • Time : Define experimental duration (e.g., 24-hour post-inhibition).
    This structure ensures hypothesis-driven, reproducible experimental designs .

Q. Which databases provide reliable Protein-Protein Interaction (PPI) data for constructing interaction networks involving GIT1/A-Pix?

  • Methodological Answer : Prioritize databases with manually curated interactions, such as:

  • IntAct and MINT : Focus on peer-reviewed, small-scale studies .
  • HuRI (Human Reference Interactome) : Includes high-confidence interactions from literature and systematic yeast two-hybrid screens .
    • Table 2 : PPI Database Features
DatabaseCoverageCuration MethodKey Strength
IntActBroadManual + automatedDetailed metadata
HuRIFocusedExperimentalHigh confidence

Advanced Research Questions

Q. How can researchers reconcile contradictions between high-throughput PPI datasets and low-throughput experimental results for GIT1/A-Pix?

  • Methodological Answer :

Cross-validate using orthogonal methods (e.g., surface plasmon resonance alongside co-IP).

Leverage literature mining tools (e.g., PPInterFinder) to extract context-specific interactions from publications, which may resolve discrepancies .

Apply statistical filters (e.g., remove interactions with fewer than two independent validations) .

  • Key Consideration : High-throughput datasets often prioritize breadth over specificity, necessitating cautious interpretation .

Q. What computational strategies enhance the reliability of inferred PPIs when experimental data is scarce?

  • Methodological Answer :

  • Structure-based modeling : Predict binding interfaces using AlphaFold2 or molecular docking.
  • Functional association networks : Integrate gene co-expression or pathway data to infer interactions .
  • Text mining : Use tools like PPInterFinder to extract interactions from unstructured literature, followed by manual curation .
    • Limitation : Computational predictions require experimental validation to avoid overinterpretation .

Q. How can researchers address spatial-temporal dynamics in GIT1/A-Pix interactions during cellular signaling?

  • Methodological Answer :

  • Live-cell imaging : Tag proteins with fluorescent markers (e.g., FRET biosensors) to track real-time interactions.
  • Time-resolved assays : Collect data at multiple timepoints post-stimulation (e.g., growth factor induction).
  • Integrate multi-omics data : Correlate interaction changes with transcriptomic or phosphoproteomic profiles .
    • Challenge : Temporal data often require advanced normalization to account for cellular heterogeneity .

Data Contradiction and Integration

Q. What frameworks guide the integration of heterogeneous PPI data (e.g., biochemical vs. genetic interactions) into a unified model?

  • Methodological Answer :

  • Standardize formats : Use HUPO-PSI standards for data compatibility.
  • Hierarchical modeling : Separate direct physical interactions (e.g., yeast two-hybrid) from functional associations (e.g., gene co-expression) .
  • Meta-databases : Aggregate data from HuRI, IntAct, and MINT, annotating confidence scores for each interaction .

Q. How should researchers handle incomplete or conflicting annotations in PPI databases for GIT1/A-Pix?

  • Methodological Answer :

  • Prioritize manually curated entries over automated predictions.
  • Contact database curators to resolve ambiguities or submit new evidence.
  • Perform systematic reviews of primary literature to fill gaps .

Methodological Best Practices

  • For experimental design : Combine PICOT frameworks with iterative validation to balance hypothesis-driven and exploratory approaches .
  • For data analysis : Use tools like NetworkAnalyst to visualize interaction networks and identify key nodes .
  • For reproducibility : Document all curation criteria and computational parameters in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.